2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves multiple steps, including the formation of key intermediates and subsequent cyclization reactions. The process typically starts with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling and cyclization to form the final product. Common reagents used in these reactions include various amines, halogenated compounds, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Indole Derivatives: Widely studied for their medicinal properties.
Piperidine Derivatives: Commonly used in pharmaceutical research for their diverse pharmacological activities .
Uniqueness
What sets 2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile apart is its unique combination of heterocyclic structures, which may confer distinct biological activities and therapeutic potential not found in other similar compounds .
Properties
Molecular Formula |
C22H27FN6 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[4-[[(6-ethyl-5-fluoropyrimidin-4-yl)-methylamino]methyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H27FN6/c1-3-18-20(23)22(26-14-25-18)28(2)13-15-7-9-29(10-8-15)21-17(12-24)11-16-5-4-6-19(16)27-21/h11,14-15H,3-10,13H2,1-2H3 |
InChI Key |
MXUGJXYDHLZFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N)F |
Origin of Product |
United States |
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